molecular formula C10H7N3O B11908386 5-(Pyrazin-2-yl)nicotinaldehyde CAS No. 1346687-27-1

5-(Pyrazin-2-yl)nicotinaldehyde

Katalognummer: B11908386
CAS-Nummer: 1346687-27-1
Molekulargewicht: 185.18 g/mol
InChI-Schlüssel: HCFAIMDBPVINQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Pyrazin-2-yl)nicotinaldehyde: is a heterocyclic compound with the molecular formula C10H7N3O and a molecular weight of 185.18 g/mol . This compound features a pyrazine ring attached to a nicotinaldehyde moiety, making it a unique structure in the realm of nitrogen-containing heterocycles. These types of compounds are often explored for their potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrazin-2-yl)nicotinaldehyde typically involves the condensation of pyrazine derivatives with nicotinaldehyde under controlled conditions. One common method includes the reaction of pyrazin-2-amine with nicotinaldehyde in the presence of a suitable catalyst . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Pyrazin-2-yl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-(Pyrazin-2-yl)nicotinaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: This compound is explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications extend to the development of new materials with specific properties .

Wirkmechanismus

The mechanism of action of 5-(Pyrazin-2-yl)nicotinaldehyde involves its interaction with various molecular targets. The pyrazine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-(Pyrazin-2-yl)nicotinaldehyde stands out due to its combined pyrazine and nicotinaldehyde structure, offering a unique set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler pyrazine or nicotinaldehyde derivatives .

Eigenschaften

CAS-Nummer

1346687-27-1

Molekularformel

C10H7N3O

Molekulargewicht

185.18 g/mol

IUPAC-Name

5-pyrazin-2-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H7N3O/c14-7-8-3-9(5-12-4-8)10-6-11-1-2-13-10/h1-7H

InChI-Schlüssel

HCFAIMDBPVINQL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=N1)C2=CN=CC(=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.